
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane is a chemical compound that features a trimethoxyphenyl group attached to a dioxaborinane ring. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of significant interest in medicinal chemistry and other scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with boronic acid derivatives under specific conditions. One common method includes the use of a four-neck flask equipped with a mechanical stirrer, where acrylonitrile, aniline, methanol, and sodium methoxide are dissolved and heated to reflux . The crude 3,4,5-trimethoxybenzaldehyde is then added, and the mixture is stirred until the desired product is formed.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce costs, ensuring safety and efficiency. The use of advanced equipment and controlled environments helps in achieving high purity and consistent quality .
化学反应分析
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines .
科学研究应用
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating diseases like cancer, Alzheimer’s, and infections.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane involves its interaction with specific molecular targets and pathways. It can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to various biological effects . The compound’s trimethoxyphenyl group plays a crucial role in its binding affinity and activity .
相似化合物的比较
Similar Compounds
3,4,5-Trimethoxyphenethylamine: Known for its hallucinogenic effects and used in neurological research.
3,4,5-Trimethoxycinnamamide: Investigated for its anti-cancer properties.
Trimethoprim: A well-known antibiotic that contains the trimethoxyphenyl group.
Uniqueness
2-(3,4,5-Trimethoxyphenyl)-1,3,2-dioxaborinane stands out due to its unique dioxaborinane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
属性
分子式 |
C12H17BO5 |
|---|---|
分子量 |
252.07 g/mol |
IUPAC 名称 |
2-(3,4,5-trimethoxyphenyl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C12H17BO5/c1-14-10-7-9(13-17-5-4-6-18-13)8-11(15-2)12(10)16-3/h7-8H,4-6H2,1-3H3 |
InChI 键 |
JQCJKQVAPKOJLD-UHFFFAOYSA-N |
规范 SMILES |
B1(OCCCO1)C2=CC(=C(C(=C2)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



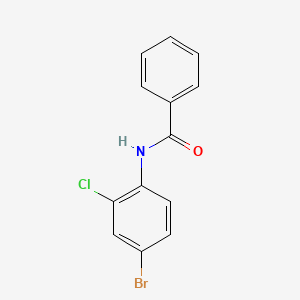
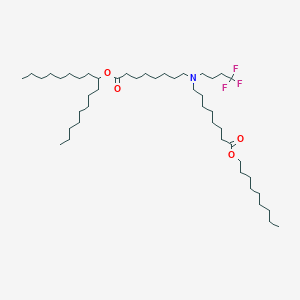
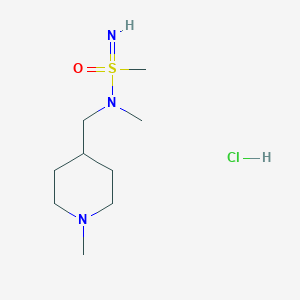
![4-(2-(7-(1,1-Dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl)-1,1-dimethyl-1H-benzo[e]indol-3-ium-3-yl)butane-1-sulfonate](/img/structure/B15280737.png)
![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15280738.png)
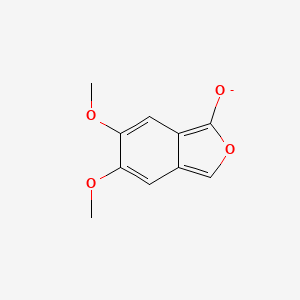
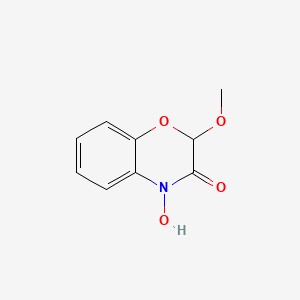
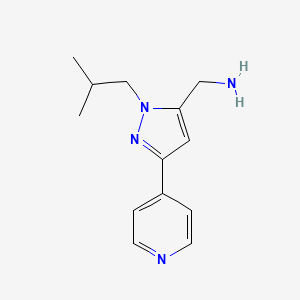
![3-{6-[(2,6-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B15280765.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15280776.png)
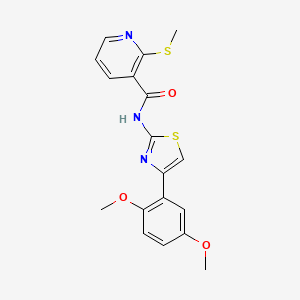
![6-Bromo-1-methyl-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B15280787.png)
![3-{2-[(2-Chlorobenzyl)oxy]-3-methoxyphenyl}acrylamide](/img/structure/B15280804.png)
